molecular formula C9H16ClN3O2 B1441192 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride CAS No. 1236255-42-7

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride

Cat. No. B1441192
M. Wt: 233.69 g/mol
InChI Key: YGZOWOWRUZPHGA-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from various cyclic or acyclic precursors . For example, a series of pyrrolidine derivatives were synthesized starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .

Scientific Research Applications

Enhancement of Peptide Analysis

Piperazine-based derivatives, including 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride, have been utilized for the derivatization of carboxyl groups on peptides. This has notably improved the ionization efficiency in mass spectrometry, thus enhancing peptide detection and analysis. This application is significant in proteome analysis and highly sensitive determination of peptides (Qiao et al., 2011).

Application in Pharmacokinetics

In pharmacokinetic studies, such compounds have been instrumental in analyzing the metabolism, excretion, and pharmacokinetics of various drugs. They assist in understanding the drug's interaction within the body, which is critical in drug development (Sharma et al., 2012).

Utility in Synthesis of Pharmaceutical Compounds

The synthesis and characterization of compounds like 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride are crucial in the development of new pharmaceutical compounds. These compounds often serve as intermediates or play a role in the modification of existing drugs, influencing their potency, efficacy, and safety (Wei et al., 2016).

Contribution to Antimicrobial and Antiparasitic Research

Such derivatives have also been explored for their potential antimicrobial and antiparasitic activities, contributing to the search for new therapeutic agents (Mendoza et al., 2011).

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research . The design of new molecules often involves modifying physicochemical parameters to obtain the best ADME/Tox results for drug candidates .

properties

IUPAC Name

4-(pyrrolidine-2-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c13-8-6-12(5-4-11-8)9(14)7-2-1-3-10-7;/h7,10H,1-6H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOWOWRUZPHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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